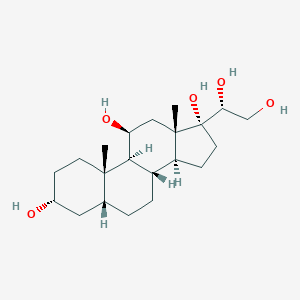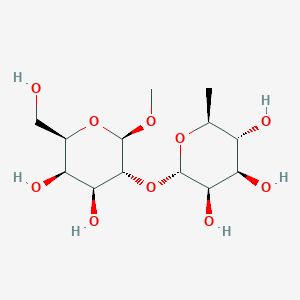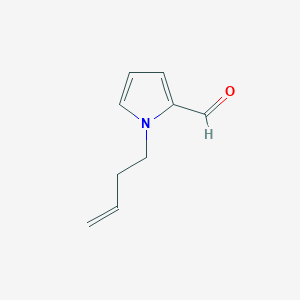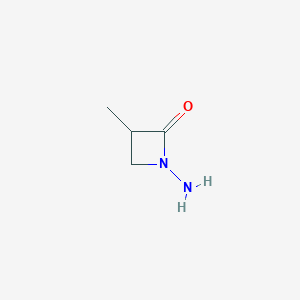
1-Amino-3-methylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-methylazetidin-2-one, also known as AMAO, is a cyclic amino acid that has gained significant attention in the field of biochemistry and pharmacology due to its unique properties and potential applications. This compound is a heterocyclic amino acid that contains a four-membered ring structure, which makes it an interesting target for synthetic chemists and drug designers.
作用机制
The mechanism of action of 1-Amino-3-methylazetidin-2-one is not fully understood, but it is believed to act as a modulator of certain receptors in the brain, including the glutamate receptor and the N-methyl-D-aspartate (NMDA) receptor. This compound has been shown to enhance the activity of these receptors, which can lead to increased synaptic plasticity and improved cognitive function.
生化和生理效应
1-Amino-3-methylazetidin-2-one has been shown to have several biochemical and physiological effects. This compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models. Additionally, 1-Amino-3-methylazetidin-2-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
实验室实验的优点和局限性
One of the main advantages of using 1-Amino-3-methylazetidin-2-one in lab experiments is its unique properties and potential applications. This compound is a heterocyclic amino acid that contains a four-membered ring structure, which makes it an interesting target for synthetic chemists and drug designers. Additionally, 1-Amino-3-methylazetidin-2-one has been shown to have several interesting properties, including the ability to act as a neurotransmitter and modulate the activity of certain receptors in the brain.
However, there are also some limitations to using 1-Amino-3-methylazetidin-2-one in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, this compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 1-Amino-3-methylazetidin-2-one. One potential direction is to further investigate its mechanism of action and how it interacts with receptors in the brain. Additionally, more research is needed to determine the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Finally, more research is needed to optimize the synthesis method for 1-Amino-3-methylazetidin-2-one and to develop more efficient and effective ways of producing this compound.
合成方法
The synthesis of 1-Amino-3-methylazetidin-2-one can be achieved through several methods. One of the most common methods involves the reaction of L-proline with methyl isocyanate in the presence of a catalyst such as triethylamine. This reaction leads to the formation of a cyclic intermediate, which can be further reacted with ammonia to produce the target compound. Another method involves the reaction of L-proline with dimethylformamide dimethyl acetal in the presence of a catalyst such as trifluoroacetic acid. This reaction also leads to the formation of a cyclic intermediate, which can be further reacted with hydrogen cyanide and ammonia to produce 1-Amino-3-methylazetidin-2-one.
科学研究应用
1-Amino-3-methylazetidin-2-one has been extensively studied for its potential applications in the field of biochemistry and pharmacology. This compound has been shown to have several interesting properties, including the ability to act as a neurotransmitter and modulate the activity of certain receptors in the brain. Additionally, 1-Amino-3-methylazetidin-2-one has been shown to have potential applications in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and depression.
属性
CAS 编号 |
130065-25-7 |
|---|---|
产品名称 |
1-Amino-3-methylazetidin-2-one |
分子式 |
C4H8N2O |
分子量 |
100.12 g/mol |
IUPAC 名称 |
1-amino-3-methylazetidin-2-one |
InChI |
InChI=1S/C4H8N2O/c1-3-2-6(5)4(3)7/h3H,2,5H2,1H3 |
InChI 键 |
HOGNPRUVLIRFSV-UHFFFAOYSA-N |
SMILES |
CC1CN(C1=O)N |
规范 SMILES |
CC1CN(C1=O)N |
同义词 |
2-Azetidinone,1-amino-3-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



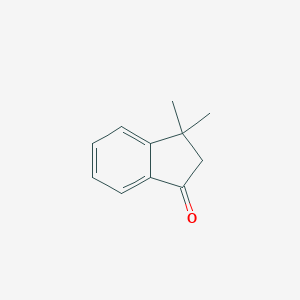





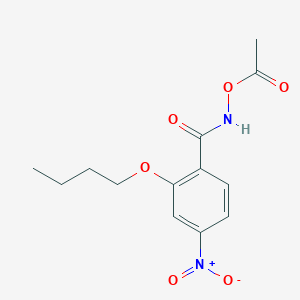
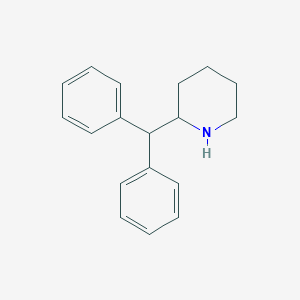
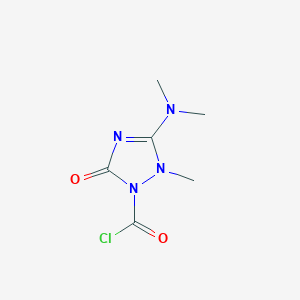

![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)
